8-Fluoroquinoline-2-carbonitrile

Übersicht

Beschreibung

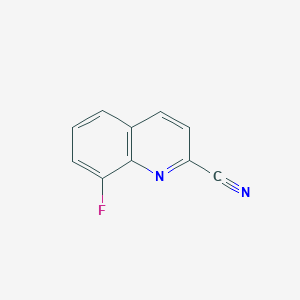

8-Fluoroquinoline-2-carbonitrile is a heterocyclic compound belonging to the class of quinolines. It is characterized by the presence of a fluorine atom at the 8th position and a cyano group at the 2nd position of the quinoline ring.

Wirkmechanismus

Target of Action

8-Fluoroquinoline-2-carbonitrile, like other fluoroquinolones, primarily targets two essential enzymes in bacterial cells: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these enzymes, leading to the cessation of DNA replication and ultimately bacterial cell death .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in the elimination pattern between different fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial DNA replication, leading to bacterial cell death . This is due to the compound’s ability to stabilize DNA strand breaks and block the progress of the replication fork .

Biochemische Analyse

Cellular Effects

Quinolines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with suitable reagents to introduce the cyano group and form the quinoline ring. This process often utilizes catalysts and may be conducted under microwave irradiation to enhance efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often preferred to minimize environmental impact and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions may target the cyano group, converting it to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Various substituted quinolines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

8-Fluoroquinoline-2-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other materials with specialized properties

Vergleich Mit ähnlichen Verbindungen

- Ciprofloxacin

- Norfloxacin

- Mefloquine

- Quinine

Biologische Aktivität

8-Fluoroquinoline-2-carbonitrile is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's mechanisms of action, pharmacological properties, and research findings, supported by data tables and relevant case studies.

The primary biological activity of this compound stems from its interaction with essential bacterial enzymes:

- DNA Gyrase and Topoisomerase IV : These enzymes are critical for bacterial DNA replication. The compound binds to the enzyme-DNA complex, stabilizing DNA strand breaks, which ultimately leads to bacterial cell death .

Biochemical Pathways

The compound primarily affects the DNA replication pathway in bacteria. By inhibiting these enzymes, it disrupts the replication process, making it a potent antibacterial agent.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, fluoroquinolones generally exhibit:

- Bioavailability : Moderate to excellent

- Half-life : Moderate to long

- Volume of Distribution : Typically greater than 1.5 L/kg.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.58 µg/mL |

| This compound | S. aureus | 0.65 µg/mL |

These findings suggest that structural modifications can enhance antibacterial potency, particularly with lipophilic substituents that improve membrane permeability .

Anticancer Activity

Emerging studies have also highlighted the potential anticancer properties of this compound. It has been shown to inhibit proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that the compound effectively induced apoptosis in human lung adenocarcinoma cells .

Case Studies

- Antibacterial Activity Study : A recent investigation evaluated several derivatives of fluoroquinolones, including this compound, against multiple bacterial strains. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, reinforcing its therapeutic potential in treating resistant infections .

- Anticancer Mechanism Exploration : Another study focused on the cytotoxic effects of this compound on prostate carcinoma cells. The results indicated significant growth inhibition and induction of apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds in the fluoroquinolone class:

| Compound | Antimicrobial Spectrum | Notable Features |

|---|---|---|

| Ciprofloxacin | Broad-spectrum | Effective against Gram-negative bacteria |

| Norfloxacin | Moderate | Less effective against Gram-positive bacteria |

| Mefloquine | Antimalarial | Primarily used for malaria treatment |

| This compound | Broad-spectrum | Enhanced activity against resistant strains |

Eigenschaften

IUPAC Name |

8-fluoroquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBZCWBOMASIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266833-18-4 | |

| Record name | 8-fluoroquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.